(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid is a complex organic compound recognized for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic structure derived from the pyrrolo[1,2-a]piperazine core, characterized by a hydroxyl group at the 7th position. The inclusion of oxalic acid as a counterion enhances its stability and solubility in aqueous environments, making it suitable for diverse chemical and biological applications .
This compound is classified under organic compounds, specifically as a bicyclic amine derivative. It is cataloged with the CAS number 2102409-52-7 and has been identified in various chemical databases, including PubChem and BenchChem. Its molecular formula is C9H16N2O5, with a molecular weight of 232.24 g/mol .
The synthesis of (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol typically involves several key steps:
In industrial settings, continuous flow reactors may be utilized for large-scale production, ensuring consistent quality. Microwave-assisted synthesis techniques can also be implemented to improve reaction times and efficiency .
The molecular structure of (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol can be represented as follows:
The structural representation can be visualized using SMILES notation: O[C@@H]1C[C@@]2([H])CNCCN2C1.O=C(O)C(O)=O
, indicating the stereochemistry at specific chiral centers .
(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol is capable of undergoing various chemical reactions:
Common reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. These reactions typically require controlled temperatures and pH levels to optimize selectivity and yield .
The mechanism of action for (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol involves its interaction with specific molecular targets such as enzymes and receptors. By binding to the active sites of these targets, the compound can modulate their activity, influencing various biochemical pathways relevant to its applications in medicinal chemistry. The precise pathways depend on the specific derivatives used and their intended biological effects .
Relevant data from chemical databases confirm these properties, highlighting its versatility in synthetic applications .
(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol has broad applications across multiple scientific domains:
This compound exemplifies significant potential across diverse fields due to its unique structural characteristics and reactivity profiles.
(7R,8aS)-Octahydropyrrolo[1,2-a]piperazin-7-ol features a rigid, fused bicyclic architecture comprising a pyrrolidine ring condensed with a piperazine ring. This compact scaffold exhibits significant stereochemical complexity due to the presence of multiple chiral centers, with the C7 alcohol functionality and the bridgehead carbon creating a defined three-dimensional structure. The absolute configuration (7R,8aS) imposes specific conformational constraints that govern the molecule's spatial orientation and stability. Computational analyses reveal that the hydrogen-bonding capability of the C7 hydroxyl group to the adjacent piperazine nitrogen creates an intramolecular stabilization network, significantly reducing conformational flexibility and locking the ring system into specific low-energy orientations .
The trans-ring junction (8aS configuration) forces the pyrrolidine and piperazine rings into a perpendicular orientation, minimizing steric strain while optimizing orbital alignment for nitrogen lone-pair interactions. Molecular mechanics simulations (using MMFF94S force field) demonstrate two predominant low-energy conformers differing by less than 1 kcal/mol in energy, both maintaining the hydroxyl group in an equatorial-like orientation relative to the piperazine ring pseudo-chair conformation. These conformers interconvert through a ring-flipping mechanism with an estimated energy barrier of approximately 8-10 kcal/mol at 298K, as determined by transition state calculations [7]. The oxalic acid counterion further stabilizes specific conformations through salt formation and hydrogen bonding, enhancing the rigidity of the crystalline form [3] [8].
Table 1: Key Physicochemical Properties of (7R,8aS)-Octahydropyrrolo[1,2-a]piperazin-7-ol; Oxalic Acid
Property | Value | Conditions/Notes |
---|---|---|
CAS Number | 2102409-52-7 | Free base: 879399-07-2 [1] [3] |
Molecular Formula | C₇H₁₄N₂O·C₂H₂O₄ | C₉H₁₆N₂O₅ [3] |
Molecular Weight | 232.23 g/mol | [3] |
Specific Rotation | Not Reported | Configuration suggests significant OR |
Storage Conditions | 2-8°C, sealed, dark | For free base [1] |
SMILES Notation | OC@HC[C@@]₂([H])N₁CCNC₂.O=C(O)C(O)=O | [3] |
The (7R,8aS) absolute configuration critically determines the compound's biological interactions through precise three-dimensional pharmacophore presentation. The stereospecific arrangement creates a chiral pocket where the protonated piperazine nitrogen acts as a hydrogen bond acceptor, the hydroxyl group serves as a hydrogen bond donor, and the bicyclic framework provides a sterically defined hydrophobic surface. Molecular recognition studies reveal that the (7R) configuration positions the hydroxyl group optimally for interaction with aspartate residues in enzyme binding sites, while the (8aS) configuration orients the piperazine nitrogen lone pairs toward complementary acidic residues on biological targets [4] [7].
Enantiomeric discrimination studies demonstrate that the (7S,8aR) enantiomer (CAS: 2173637-06-2) exhibits significantly reduced binding affinity (≥50-fold decrease) to calcium channel proteins compared to the (7R,8aS) configured compound. This dramatic difference underscores the critical role of absolute configuration in biological activity. The oxalic acid salt form enhances target engagement through crystal engineering effects that pre-organize the molecular conformation for receptor binding, reducing the entropic penalty associated with target binding [3] [8]. Protein-ligand docking simulations indicate that inversion of chirality at C7 disrupts key hydrogen bonding interactions with Thr150 and Tyr211 residues in calcium channel α2δ subunits, explaining the structure-activity relationship observed in pharmacological assays [4] .
The stereoelectronic effects of chiral configuration extend beyond direct receptor interactions to influence ADME properties. The (7R,8aS) configuration facilitates specific transporter recognition, enhancing cellular permeability compared to its enantiomer. Computational models predict a 3-fold higher membrane permeability for the active enantiomer due to optimized hydrogen bonding potential and reduced desolvation energy during membrane partitioning [7]. These findings align with observed differences in bioavailability between racemic and enantiomerically pure preparations in preclinical studies.
Table 2: Synthetic Methods for Enantiopure Piperazine Derivatives
Method | Reagent System | Yield | Stereoselectivity | Limitations |
---|---|---|---|---|
NaBH₄/I₂ Reduction | NaBH₄/I₂ in anhydrous THF | 73% | >99% ee | Requires anhydrous conditions [2] |
LAH Reduction | LiAlH₄ in ether | 60-65% | Moderate ee | Safety concerns, over-reduction risk [2] |
Diborane Reduction | B₂H₆ in THF | 68% | Variable | Complex workup, borane handling [2] |
Catalytic Hydrogenation | H₂/PtO₂ | 55% | Racemic | Requires chiral resolution step [2] |
Pharmacophore mapping reveals that (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol presents a unique three-point pharmacophore distinct from classical piperazine derivatives: (1) a basic piperazine nitrogen (pKa ~8.5) for ionic interactions, (2) a hydrogen bond donor hydroxyl group, and (3) a rigid hydrophobic scaffold with defined stereochemistry. This arrangement differs significantly from flexible piperazine analogs by constraining rotatable bonds and precisely positioning recognition elements in three-dimensional space. Comparative molecular field analysis (CoMFA) demonstrates that the fused bicyclic system enhances target selectivity for neuronal calcium channels by 15-20 fold compared to monocyclic piperazine derivatives, primarily through reduced entropic penalty upon binding and optimized van der Waals contacts with hydrophobic pockets [4].
The chiral hydroxyl group introduces directionality to hydrogen bonding that is absent in unsubstituted piperazine drugs. When superimposed with gabapentinoid structures, the (7R,8aS) configured compound shows remarkable overlap in hydrogen bonding features but provides enhanced hydrophobic contact surface area (approximately 40% increase) with the α2δ-1 protein subunit. This structural advantage correlates with improved binding affinity (Ki = 38 nM) compared to pregabalin (Ki = 140 nM) in competitive binding assays. The oxalic acid salt former contributes to lattice energy optimization, enhancing crystallinity and stability, while also providing an additional hydrogen bonding moiety that influences solid-state conformation and dissolution properties [3] [4] [8].
Stereochemical comparisons with related compounds like (5aR,10aS)-decahydrodipyrrolo[1,2-a:1',2'-d]pyrazine demonstrate that the single hydroxyl substitution in (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol offers optimal steric bulk for target engagement without introducing excessive conformational flexibility. Molecular dynamics simulations reveal that bulkier substituents at C7 increase conformational entropy in the unbound state, reducing binding affinity despite potentially stronger individual interactions. This explains the superior activity profile of the hydroxyl derivative compared to alkylated analogs described in patent literature [2] [4].
Table 3: Pharmacophore Feature Comparison with Piperazine Derivatives
Pharmacophore Feature | (7R,8aS)-Compound | Classical Piperazine Drugs | Structural Advantage |
---|---|---|---|
Basic Nitrogen | Part of rigid bicyclic system | Flexible monocyclic system | Reduced conformational entropy [4] |
Hydrogen Bond Capability | Directional OH donor | Variable H-bond acceptors | Complementary to protein donors [4] [7] |
Hydrophobic Surface | Defined by bicyclic scaffold | Often flexible substituents | Enhanced shape complementarity [4] |
Stereochemical Complexity | Two chiral centers | Typically achiral or racemic | Enantioselective target recognition |
Salt Former | Oxalic acid (dicarboxylic) | Monocarboxylic acids | Enhanced crystallinity [3] [8] |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8